molecular formula C14H13N3O4 B5781505 2-(4-nitrophenoxy)-N-(pyridin-2-ylmethyl)acetamide

2-(4-nitrophenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5781505
M. Wt: 287.27 g/mol
InChI Key: NTDZBAAIAFDGKO-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a nitrophenoxy group and a pyridin-2-ylmethyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 4-nitrophenol with 2-chloromethylpyridine in the presence of a base to form the intermediate 2-(4-nitrophenoxy)-N-(pyridin-2-ylmethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-nitrophenoxy)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-14(16-9-11-3-1-2-8-15-11)10-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDZBAAIAFDGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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